6-Bromo-7-methoxy-1,5-naphthyridin-4-ol
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Overview
Description
6-Bromo-7-methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms.
Preparation Methods
The synthesis of 6-Bromo-7-methoxy-1,5-naphthyridin-4-ol typically involves the Gould-Jacobs reaction, which is a well-known method for preparing naphthyridine derivatives. This reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . The reaction conditions often include elevated temperatures and the use of suitable solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
6-Bromo-7-methoxy-1,5-naphthyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-7-methoxy-1,5-naphthyridin-4-ol has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent with applications in anticancer, anti-HIV, antimicrobial, and anti-inflammatory therapies.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including kinases and other enzymes.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . The presence of the bromine and methoxy groups in the structure enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-Bromo-7-methoxy-1,5-naphthyridin-4-ol can be compared with other similar compounds, such as:
3-Bromo-6-methoxy-1,5-naphthyridin-4-ol: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical reactivity and biological activity.
1,6-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are not observed in other naphthyridine derivatives .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-7-methoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-4-5-8(12-9(7)10)6(13)2-3-11-5/h2-4H,1H3,(H,11,13) |
InChI Key |
OXJQJNXXKQEHHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C(=O)C=CNC2=C1)Br |
Origin of Product |
United States |
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